N-(3-Chlorophényl)benzamide

Vue d'ensemble

Description

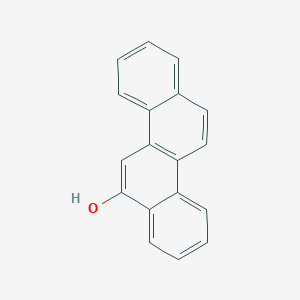

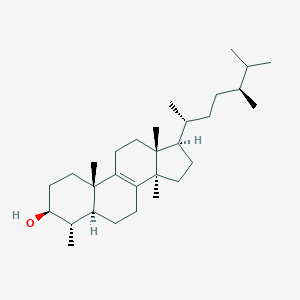

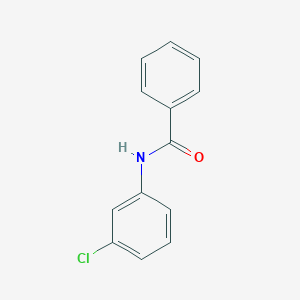

N-(3-Chlorophenyl)benzamide is a useful research compound. Its molecular formula is C13H10ClNO and its molecular weight is 231.68 g/mol. The purity is usually 95%.

The exact mass of the compound N-(3-Chlorophenyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 38873. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(3-Chlorophenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chlorophenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Cristallographie

“N-(3-Chlorophényl)benzamide” a été étudié pour ses propriétés cristallographiques . Le composé a été trouvé pour cristalliser sous différentes formes, y compris un polymorph monoclinique. Les orientations relatives des noyaux phényle et benzène, ainsi que l'inclinaison des unités amide par rapport au noyau benzoyle, varient entre ces formes .

Activité Biologique

Les benzamides, y compris “this compound”, ont été étudiés pour leur activité biologique . Ils se sont avérés avoir de nombreuses applications pharmaceutiques et synthétiques .

Composés de tête pesticides

Les benzamides substitués par du 1,2,4-oxadiazole lié à la pyridine, qui peuvent être synthétisés à partir de “this compound”, ont été étudiés comme composés de tête pesticides potentiels . Ces composés ont montré de bonnes activités larvicides contre les larves de moustiques .

Activité Fongicide

Les mêmes benzamides substitués par du 1,2,4-oxadiazole lié à la pyridine ont également démontré de bonnes activités fongicides contre divers champignons . Un composé a même montré une meilleure activité inhibitrice que le fongicide commercial fluxapyroxad contre Botrytis cinereal .

Activité Insecticide

Des composés contenant du 1,2,4-oxadiazole, qui peuvent être synthétisés à partir de “this compound”, ont montré une activité insecticide

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that benzamide derivatives can interact with a variety of biological targets, depending on their specific chemical structure .

Mode of Action

The compound’s structure suggests that it may interact with its targets through hydrogen bonding . The N-H bond in the structure of the compound is anti to the meta chloro substituent in the aniline benzene ring . This orientation could influence how the compound interacts with its targets.

Biochemical Pathways

Benzamide derivatives, in general, have been found to possess various biological activities, suggesting they may interact with multiple biochemical pathways .

Result of Action

The compound’s structure suggests that it may form intermolecular n-h…o hydrogen bonds, which could influence its biological activity .

Propriétés

IUPAC Name |

N-(3-chlorophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-11-7-4-8-12(9-11)15-13(16)10-5-2-1-3-6-10/h1-9H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCMMPLSOWUBZAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0041482 | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6004-21-3 | |

| Record name | N-(3-Chlorophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6004-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, N-(3-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006004213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=38873 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3'-Chlorobenzanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0041482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure of N-(3-Chlorophenyl)benzamide and how does it influence its crystal packing?

A1: N-(3-Chlorophenyl)benzamide consists of a benzamide group attached to a 3-chlorophenyl ring. [] The molecule adopts a trans conformation for the H-N-C=O unit. [] This conformation, along with the chlorine atom's position, influences how the molecules arrange themselves in the crystal lattice. For instance, in the monoclinic polymorph, intermolecular N—H⋯O hydrogen bonds form C(4) chains along the c axis. [] These chains are further stabilized by weak C—H⋯O interactions, resulting in R 2 1(6) and R 2 1(7) ring motifs. []

Q2: Are there different crystal forms of N-(3-Chlorophenyl)benzamide?

A2: Yes, N-(3-Chlorophenyl)benzamide exhibits polymorphism. It has been reported to crystallize in both orthorhombic [] and monoclinic [] forms. The primary difference lies in the dihedral angle between the phenyl and benzene rings. The monoclinic form shows a dihedral angle of 8.90° [], whereas the orthorhombic form exhibits a larger dihedral angle of 61.0°. []

Q3: Have any theoretical studies been conducted on N-(3-Chlorophenyl)benzamide?

A3: Yes, theoretical calculations using Gaussian03 software have been employed to determine the geometrical parameters of N-(3-Chlorophenyl)benzamide. [] These parameters, including bond lengths and bond angles, were found to be in good agreement with data obtained from X-ray diffraction analysis of the crystal structure. []

Q4: What types of intermolecular interactions are present in the crystal structures of chlorinated benzamides?

A5: Intermolecular N—H⋯O hydrogen bonds are frequently observed in the crystal structures of chlorinated benzamides. [, , , , , , ] These hydrogen bonds play a crucial role in determining the crystal packing arrangement. For example, in 4-Chloro-N-(3-chlorophenyl)benzamide, these hydrogen bonds link the molecules into infinite chains along the c axis. [] Additionally, Cl⋯Cl contacts are also observed, further influencing the crystal packing. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.